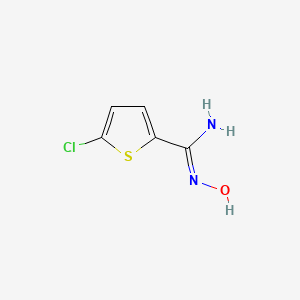
5-chloro-N'-hydroxythiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Chlorination: The carboxylic acid is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Carboximidamide: The chlorinated intermediate is then reacted with hydroxylamine to form the carboximidamide group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group.
Industrial Production Methods
Industrial production of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboximidamide: Lacks the chloro and hydroxy groups, resulting in different chemical properties.
5-Chlorothiophene-2-carboximidamide: Similar but lacks the hydroxy group.
N’-Hydroxythiophene-2-carboximidamide: Similar but lacks the chloro group.
Uniqueness
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is unique due to the combination of chloro, hydroxy, and carboximidamide groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C5H5ClN2OS |
|---|---|
Molekulargewicht |
176.62 g/mol |
IUPAC-Name |
5-chloro-N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) |
InChI-Schlüssel |
STLHSGZNZQBVKX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Cl)/C(=N/O)/N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


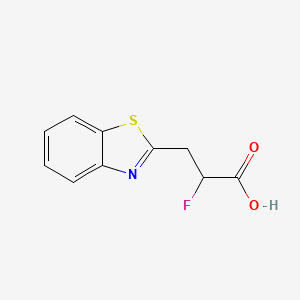

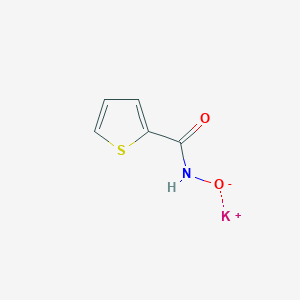
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)

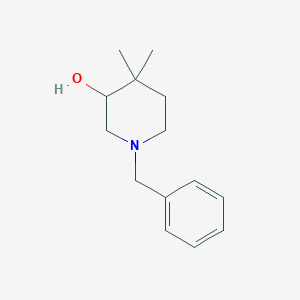
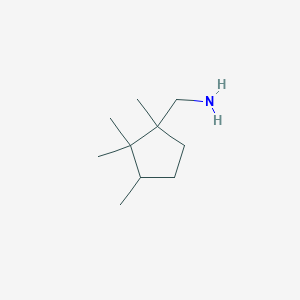
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
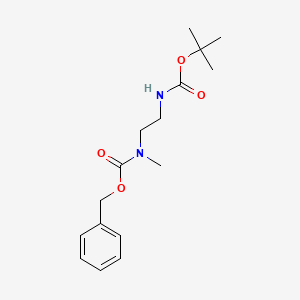
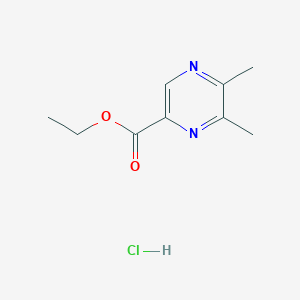
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)

